Enantiomeric Potency in LSD1 Enzyme Inhibition: (S)- vs. (R)-4-(Piperidin-3-yl)benzonitrile
The (S)-enantiomer of 4-(piperidin-3-yl)benzonitrile demonstrates significantly higher inhibitory activity against the lysine-specific demethylase 1 (LSD1) enzyme compared to its (R)-enantiomer. The (S)-form exhibits an IC50 of 0.48 μM, while the (R)-form shows an IC50 of 1.2 μM, representing a 2.5-fold increase in potency for the (S)-enantiomer . This difference is attributed to a specific hydrogen bond interaction between the nitrile group of the (S)-enantiomer and Asp556 in the LSD1 active site, as revealed by X-ray crystallography .
| Evidence Dimension | LSD1 Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.48 μM |
| Comparator Or Baseline | (R)-4-(Piperidin-3-yl)benzonitrile, IC50 = 1.2 μM |
| Quantified Difference | 2.5-fold improvement (S)- vs. (R)-enantiomer |
| Conditions | In vitro enzyme inhibition assay; X-ray crystallography |
Why This Matters
For researchers developing LSD1 inhibitors as cancer therapeutics, the (S)-enantiomer's superior potency justifies its procurement over the less active (R)-form, potentially reducing the required dosage and improving the therapeutic window in subsequent in vivo studies.
